5-Methyl-2-(tributylstannyl)pyridine
Overview
Description
5-Methyl-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is primarily used in organic synthesis, particularly in Stille cross-coupling reactions . It is known for its role as a reagent in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst . The general reaction scheme is as follows:
5-Methyl-2-bromopyridine+Tributyltin hydridePd catalystthis compound
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of tributyltin hydride and a palladium catalyst under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in Stille cross-coupling reactions . These reactions involve the coupling of the stannylated pyridine with various electrophiles, such as aryl halides or vinyl halides, in the presence of a palladium catalyst.
Common Reagents and Conditions:
Major Products: The major products of these reactions are the coupled organic molecules, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds .
Scientific Research Applications
Chemistry: 5-Methyl-2-(tributylstannyl)pyridine is widely used in organic synthesis for the formation of carbon-carbon bonds through Stille cross-coupling reactions . This makes it valuable in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties . For example, it can be used in the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of various organic compounds, including intermediates for pharmaceuticals and agrochemicals . Its role in facilitating efficient and selective carbon-carbon bond formation makes it a valuable reagent in industrial organic synthesis .
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 2-(Tributylstannyl)quinoline
Comparison: 5-Methyl-2-(tributylstannyl)pyridine is unique due to the presence of a methyl group at the 5-position of the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions . This distinguishes it from other stannylated pyridines, which may have different substituents or functional groups that affect their chemical behavior .
Properties
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189195-41-3 | |
Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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